molecular formula C11H11BrO2 B8799222 7-Bromo-3,3-dimethylchroman-4-one

7-Bromo-3,3-dimethylchroman-4-one

货号: B8799222
分子量: 255.11 g/mol
InChI 键: UDRQJXYSPMMWIJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Bromo-3,3-dimethylchroman-4-one is a useful research compound. Its molecular formula is C11H11BrO2 and its molecular weight is 255.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 7-bromo-3,3-dimethylchroman-4-one, and how can reaction conditions be optimized for regioselective bromination?

  • The compound is typically synthesized via bromination of 3,3-dimethylchroman-4-one using bromine in acetic acid under controlled conditions to ensure selectivity at the 7-position . Catalytic methods, such as intramolecular arylation under continuous flow systems, have also been explored to improve efficiency. Key parameters include solvent choice (e.g., acetic acid for polar aprotic environments), temperature control (25–50°C), and stoichiometric ratios of brominating agents .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR spectroscopy (¹H, ¹³C, and 2D experiments) is critical for confirming the substitution pattern and stereochemistry. For crystallographic analysis, single-crystal X-ray diffraction (utilizing SHELXL or SHELXTL software) resolves the 3D structure and validates regioselectivity . Mass spectrometry (HRMS) and FTIR further corroborate molecular weight and functional groups .

Q. How does the bromine substituent at the 7-position influence the compound’s reactivity in downstream functionalization?

  • The electron-withdrawing bromine atom enhances electrophilic aromatic substitution (EAS) at adjacent positions while deactivating the ring. This property is leveraged in Suzuki-Miyaura cross-coupling reactions or nucleophilic substitutions to introduce aryl, hydroxyl, or amine groups .

Advanced Research Questions

Q. What challenges arise in achieving high-yield, regioselective bromination of 3,3-dimethylchroman-4-one, and how can competing side reactions be mitigated?

  • Competing bromination at the 5- or 8-positions can occur due to steric and electronic factors. Optimization strategies include:

  • Using Lewis acids (e.g., FeBr₃) to direct bromine to the 7-position.
  • Employing microwave-assisted synthesis to reduce reaction time and improve selectivity .
  • Monitoring reaction progress via HPLC or GC-MS to identify intermediates and adjust conditions dynamically .

Q. How do solvent polarity and base selection impact catalytic efficiency in continuous-flow synthesis of this compound?

  • In continuous-flow systems, polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates, while weak bases (e.g., K₂CO₃) minimize side reactions like dehydrohalogenation. Higher flow rates reduce residence time, preventing thermal degradation .

Q. What contradictions exist in reported catalytic systems for synthesizing halogenated chromanones, and how can they be resolved?

  • Discrepancies in catalytic activity (e.g., Pd vs. Cu catalysts for cross-coupling) often stem from ligand choice or substrate steric hindrance. Systematic DFT calculations can model transition states to rationalize experimental outcomes, while kinetic isotope effects (KIE) studies elucidate rate-determining steps .

Q. How can computational methods (e.g., DFT or molecular docking) predict the biological activity of this compound derivatives?

  • Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (using AutoDock Vina) evaluates binding affinities to target proteins (e.g., kinases or GPCRs), guiding SAR studies for drug discovery .

Data Analysis and Methodological Questions

Q. What statistical approaches are recommended for analyzing contradictory results in catalytic bromination studies?

  • Multivariate analysis (e.g., PCA or PLS regression) identifies key variables (temperature, catalyst loading) influencing yield. Error-propagation models quantify uncertainty in kinetic data, while Bayesian inference reconciles divergent datasets by weighting experimental reliability .

Q. How can X-ray crystallography data be validated to ensure accurate structural assignment of this compound?

  • Validate against Cambridge Structural Database (CSD) entries for similar compounds. Use R-factor convergence tests during refinement (SHELXL) and cross-check with Hirshfeld surface analysis to confirm intermolecular interactions .

Q. What protocols ensure reproducibility in scaled-up synthesis of this compound for collaborative studies?

  • Document reaction calorimetry data to manage exothermicity risks. Implement QC/QA protocols (e.g., in-process controls via inline IR spectroscopy) and share raw NMR/TGA data in open-access repositories .

Comparative and Mechanistic Questions

Q. How does this compound compare to its fluoro or chloro analogs in terms of electronic properties and biological activity?

  • Fluorine’s electronegativity increases metabolic stability but reduces electrophilicity compared to bromine. Chlorine analogs exhibit intermediate reactivity. In vitro assays (e.g., CYP450 inhibition) and logP measurements quantify these differences .

Q. What mechanistic insights explain the superior catalytic activity of Pd/NHC systems over traditional ligands in cross-coupling reactions of this compound?

  • N-Heterocyclic carbene (NHC) ligands enhance oxidative addition rates due to strong σ-donation. In situ XAS spectroscopy tracks Pd oxidation states, while Eyring plots confirm lower activation energies compared to phosphine ligands .

Q. Ethical and Reporting Standards

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data for this compound?

  • Perform sensitivity analysis to identify force field inaccuracies or solvation model limitations. Report negative results transparently and validate with orthogonal assays (e.g., SPR or ITC) .

Q. What guidelines ensure ethical reporting of synthetic methodologies and data reproducibility?

  • Follow FAIR Data Principles (Findable, Accessible, Interoperable, Reusable). Disclose all synthetic attempts, including failed conditions, in supplementary materials. Use CHEMDNER for standardized compound annotation .

属性

分子式

C11H11BrO2

分子量

255.11 g/mol

IUPAC 名称

7-bromo-3,3-dimethyl-2H-chromen-4-one

InChI

InChI=1S/C11H11BrO2/c1-11(2)6-14-9-5-7(12)3-4-8(9)10(11)13/h3-5H,6H2,1-2H3

InChI 键

UDRQJXYSPMMWIJ-UHFFFAOYSA-N

规范 SMILES

CC1(COC2=C(C1=O)C=CC(=C2)Br)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。